molecular formula C13H9N3O3 B1417666 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 1368386-88-2

2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No. B1417666
M. Wt: 255.23 g/mol
InChI Key: IVTANGGGPWRDHG-UHFFFAOYSA-N
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Description

“2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1368386-88-2 and a molecular weight of 255.23 . It is a solid substance stored under nitrogen at a temperature of 4°C .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives, which includes our compound of interest, can be achieved via the condensation of β-diketones or β-dialdehydes . This process has been characterized using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid” is represented by the linear formula C13H9N3O3 . The [1,2,4]triazolo[1,5-a]pyridine ring system is isoelectronic with that of purines .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been found to be remarkably versatile in drug design . It has been used as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical And Chemical Properties Analysis

This compound is a solid substance stored under nitrogen at a temperature of 4°C . It has a molecular weight of 255.23 .

Scientific Research Applications

Antimicrobial Applications

  • A study demonstrated the effectiveness of various 1,2,4-triazolo[1,5-a]pyridine derivatives, including structures similar to 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid, in exhibiting significant antibacterial and antifungal activities. These compounds showed promising results against microorganisms like E. coli, S. aureus, P. aeruginosa, S. pyogenes, K. pneumoniae, A. flavus, A. fumigatus, C. albicans, P. marneffei, and T. mentagrophytes (Suresh, Lavanya, & Rao, 2016).

Pharmaceutical Synthesis

  • The compound is involved in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation, a process critical for the efficient and high-yield production of these compounds (Zheng et al., 2014).
  • Further research highlighted the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, pointing to the diversity and potential of these compounds in pharmaceutical contexts (El‐Kazak & Ibrahim, 2013).

Structural Chemistry and Crystal Engineering

  • Investigations into the crystal structures of 1,2,4-triazolo[1,5-a]pyridine derivatives, including those similar to the compound , have revealed unique electronic and intermolecular interactional characteristics. These findings are valuable for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

Versatile Synthesis Methods

  • Research has developed microwave-assisted, metal-free protocols for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines, demonstrating a versatile and environmentally benign approach to creating these frameworks (Ibrahim, Behbehani, & Ahmed Arafa, 2020).

Biological Assessment

  • Studies assessing the biological properties of various triazolopyridine derivatives have been conducted, indicating a wide range of potential applications, including antimicrobial and possibly other therapeutic activities (Mabkhot et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The [1,2,4]triazolo[1,5-a]pyridine scaffold, which includes our compound of interest, has found numerous applications in medicinal chemistry . Future research may focus on further exploring its potential in drug design and synthesis .

properties

IUPAC Name

2-(2-hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-10-6-2-1-4-8(10)11-14-12-9(13(18)19)5-3-7-16(12)15-11/h1-7,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTANGGGPWRDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=CC=C(C3=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Reactant of Route 5
2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Reactant of Route 6
2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Citations

For This Compound
1
Citations
JT Bernarding - 2018 - publikationen.sulb.uni-saarland.de
In dieser Arbeit wurden die Eisenchelatoren 2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5- a]pyridin-8-carbonsäure (BAY 1435321), 1-[3,5-Bis(2-hydroxyphenyl)-1H-[1,2,4]triazol-1- yl]…

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